molecular formula C14H19N5O5 B1681251 Tecadenoson CAS No. 204512-90-3

Tecadenoson

Cat. No.: B1681251
CAS No.: 204512-90-3
M. Wt: 337.33 g/mol
InChI Key: OESBDSFYJMDRJY-BAYCTPFLSA-N
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Mechanism of Action

Tecadenoson is a novel selective A1 adenosine receptor agonist . This article will delve into the various aspects of its mechanism of action.

Target of Action

This compound primarily targets the A1 adenosine receptor (A1AR) . Adenosine receptors are widely distributed throughout the body and play a crucial role in various physiological processes .

Mode of Action

This compound selectively stimulates the A1 adenosine receptor . Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles . This selective stimulation reduces the number of electrical impulses that reach the ventricle, without affecting blood pressure .

Biochemical Pathways

The A1ARs are primarily inhibitory in the regulation of adenylyl cyclase activity and are able to reduce the cyclic AMP levels . Activation of A1AR pathway by adenosine can affect central nervous, cardiovascular and respiratory systems, as well as metabolism, kidney and gastrointestinal system thus regulating various biologic functions .

Result of Action

The result of this compound’s action is the slowing of AV nodal conduction by selectively stimulating the A1 adenosine receptor . This may allow the conversion of patients from paroxysmal supraventricular tachycardia (PSVT) to normal sinus rhythm without lowering blood pressure or causing adverse events related to vasodilation such as flushing, palpitations, or headache .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, type 1 diabetes is reported to be a complex polygenic disease triggered by various environmental factors in genetically susceptible individuals . A1ARs are differentially expressed and alternatively spliced in the pancreatic lymph nodes or islets of type 1 diabetes patients to form dominant-negative non-functional isoforms .

Biochemical Analysis

Biochemical Properties

Tecadenoson interacts with the A1 adenosine receptor . It selectively stimulates this receptor, which is known to slow the conduction of electrical impulses in the AV node of the heart . This interaction reduces the number of electrical impulses that reach the ventricle, without affecting blood pressure .

Cellular Effects

This compound’s interaction with the A1 adenosine receptor has significant effects on various types of cells and cellular processes . It influences cell function by slowing the speed of AV nodal conduction . This may convert patients from PSVT to normal sinus rhythm without lowering blood pressure or causing adverse events related to vasodilation such as flushing, palpitations, or headache .

Molecular Mechanism

The molecular mechanism of this compound involves its selective stimulation of the A1 adenosine receptor . This stimulation slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be an effective agent for producing rapid and sustained conversion of PSVT to sinus rhythm . The adverse effects that are typically attributed to adenosine’s nonselective stimulation of the A2 adenosine receptor appear to occur less frequently with the use of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . Low doses of this compound have minimal effects on atrium-ventricular, nodal conduction, and blood pressure compared with adenosine . At high doses, this compound may also display atrium-ventricular block .

Metabolic Pathways

This compound is involved in the adenosine receptor pathway . It selectively stimulates the A1 adenosine receptor, which is part of this pathway . This stimulation slows the conduction of electrical impulses in the AV node of the heart .

Transport and Distribution

This compound is transported largely by the human equilibrative nucleoside transporter 1 (hENT1) . This transporter mediates the passage of this compound across the blood-brain barrier (BBB), which may contribute to the adverse CNS effects observed in clinical trials .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its transport via hENT1 . As hENT1 is known to be located in the plasma membrane, this compound is likely to be found in the same location following its transport into the cell .

Chemical Reactions Analysis

Tecadenoson undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tecadenoson has several scientific research applications:

Comparison with Similar Compounds

Tecadenoson is compared with other A1 adenosine receptor agonists such as selodenoson and PJ-875 . While all these compounds target the A1 receptor, this compound is unique in its high selectivity and reduced side effects. Other similar compounds include:

This compound stands out due to its favorable binding selectivity and additional solubility imparted by the furan oxygen in its structure .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESBDSFYJMDRJY-BAYCTPFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174415
Record name Tecadenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles.
Record name Tecadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

204512-90-3
Record name Tecadenoson
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204512-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tecadenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecadenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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